molecular formula C12H9N B105486 2-Methylbenzo[cd]indole CAS No. 40484-49-9

2-Methylbenzo[cd]indole

Cat. No.: B105486
CAS No.: 40484-49-9
M. Wt: 167.21 g/mol
InChI Key: JNLAQIIRQDATHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzo[cd]indole is an organic compound with the molecular formula C12H9N. It is a derivative of indole, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is known for its aromatic properties and is used in various scientific research applications due to its unique chemical structure .

Scientific Research Applications

2-Methylbenzo[cd]indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research into its pharmacological properties has shown promise for developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

Safety data sheets suggest that 2-Methylbenzo[cd]indole may be harmful if swallowed and may cause skin and eye irritation. In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water. If swallowed, it is advised to rinse the mouth and seek immediate medical attention .

Future Directions

Recent research has focused on the development of new methodologies for the synthesis of indole derivatives due to their importance in various fields. The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . Future research may continue to explore the synthesis and applications of 2-Methylbenzo[cd]indole and other indole derivatives.

Mechanism of Action

Target of Action

2-Methylbenzo[cd]indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives can inhibit the replication of viruses, reduce inflammation, or even kill cancer cells .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, depending on their specific targets. For example, some indole derivatives can inhibit the replication of viruses, thereby affecting the viral life cycle .

Pharmacokinetics

Its physical and chemical properties such as density (116g/cm3), boiling point (2944ºC at 760 mmHg), and molecular weight (16720700) have been reported .

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that this compound may have diverse effects on cells, depending on its specific targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, light, and pH. It is recommended to store the compound in a cool, dry place . Furthermore, the compound’s action might be influenced by the presence of other substances in its environment, such as other drugs or biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzo[cd]indole can be synthesized through several methods. One common method involves the cyclization of naphthostyril derivatives. For instance, this compound can be prepared from naphthostyril by reacting it with appropriate reagents under controlled conditions . Another method involves the use of azides prepared by the condensation of benzaldehydes with azidoacetate esters, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[cd]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting chemical properties. Its structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methylbenzo[cd]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-8-10-6-2-4-9-5-3-7-11(13-8)12(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLAQIIRQDATHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC3=C2C1=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508413
Record name 2-Methylbenzo[cd]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40484-49-9
Record name 2-Methylbenzo[cd]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbenzo[cd]indole
Reactant of Route 2
2-Methylbenzo[cd]indole
Reactant of Route 3
2-Methylbenzo[cd]indole
Reactant of Route 4
2-Methylbenzo[cd]indole
Reactant of Route 5
2-Methylbenzo[cd]indole
Reactant of Route 6
2-Methylbenzo[cd]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.